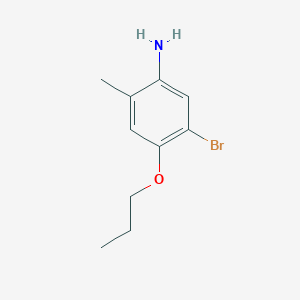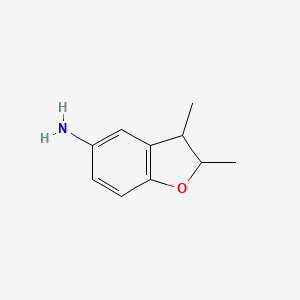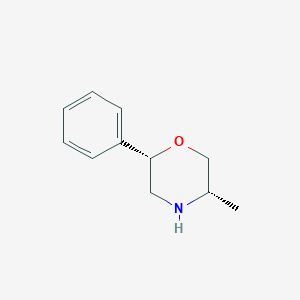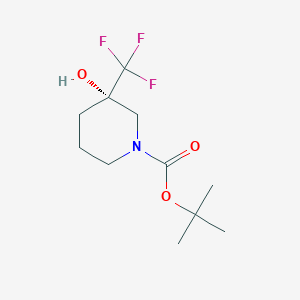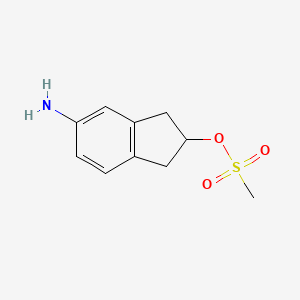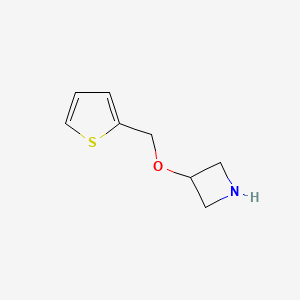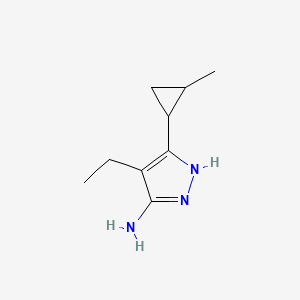
4-Ethyl-3-(2-methylcyclopropyl)-1H-pyrazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethyl-3-(2-methylcyclopropyl)-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of an ethyl group at position 4 and a 2-methylcyclopropyl group at position 3 on the pyrazole ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-3-(2-methylcyclopropyl)-1H-pyrazol-5-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester.
Introduction of the ethyl group: This can be done via alkylation using ethyl halides under basic conditions.
Introduction of the 2-methylcyclopropyl group: This can be achieved through a cyclopropanation reaction, where a suitable precursor such as an alkene is reacted with a carbene or carbenoid reagent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
4-Ethyl-3-(2-methylcyclopropyl)-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one of the substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halides, acids, and bases, depending on the type of substitution reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions may yield various substituted pyrazoles.
科学的研究の応用
4-Ethyl-3-(2-methylcyclopropyl)-1H-pyrazol-5-amine has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in the study of enzyme interactions or receptor binding.
Medicine: The compound could be investigated for its potential pharmacological properties, such as anti-inflammatory or antimicrobial activity.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other chemicals.
作用機序
The mechanism of action of 4-Ethyl-3-(2-methylcyclopropyl)-1H-pyrazol-5-amine depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
類似化合物との比較
Similar Compounds
4-Ethyl-1H-pyrazol-5-amine: Lacks the 2-methylcyclopropyl group.
3-(2-Methylcyclopropyl)-1H-pyrazol-5-amine: Lacks the ethyl group.
4-Methyl-3-(2-methylcyclopropyl)-1H-pyrazol-5-amine: Has a methyl group instead of an ethyl group.
Uniqueness
4-Ethyl-3-(2-methylcyclopropyl)-1H-pyrazol-5-amine is unique due to the specific combination of the ethyl and 2-methylcyclopropyl groups on the pyrazole ring. This unique structure may confer distinct chemical and biological properties compared to similar compounds.
特性
分子式 |
C9H15N3 |
|---|---|
分子量 |
165.24 g/mol |
IUPAC名 |
4-ethyl-5-(2-methylcyclopropyl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C9H15N3/c1-3-6-8(7-4-5(7)2)11-12-9(6)10/h5,7H,3-4H2,1-2H3,(H3,10,11,12) |
InChIキー |
MFUAXOVXWBCGJK-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(NN=C1N)C2CC2C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-chlorophenyl)-N-[(4-chlorophenyl)methoxy]-1-phenyl-4,5,6,7-tetrahydro-1H-indol-4-imine](/img/structure/B13063032.png)
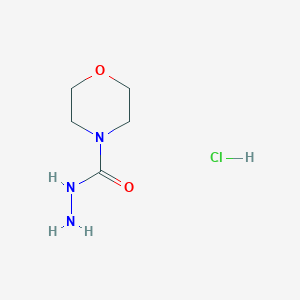
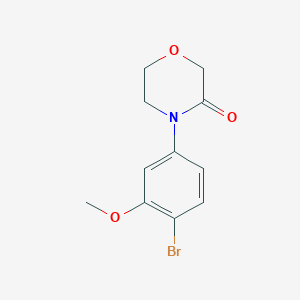
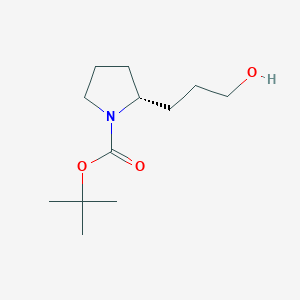

![Benzyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13063053.png)
